molecular formula C16H27ClN2O3 B12754039 Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride CAS No. 97703-03-2

Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride

Cat. No.: B12754039
CAS No.: 97703-03-2
M. Wt: 330.8 g/mol
InChI Key: MCAJDJUULRWDNK-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methoxyphenoxyethyl group. The hydrochloride form of this compound is often used in research due to its increased solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(m-methoxyphenoxy)ethylamine with diethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with acetic anhydride to form the final acetamide compound. The hydrochloride salt is formed by treating the acetamide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-: Lacks the diethylamino group.

    Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-: Lacks the N-methyl group.

    Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-ethyl-: Has an ethyl group instead of a methyl group.

Uniqueness

The presence of both the diethylamino and N-methyl groups in Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride makes it unique compared to its analogs. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

97703-03-2

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

2-(diethylamino)-N-[2-(3-methoxyphenoxy)ethyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C16H26N2O3.ClH/c1-5-18(6-2)13-16(19)17(3)10-11-21-15-9-7-8-14(12-15)20-4;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H

InChI Key

MCAJDJUULRWDNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)OC.Cl

Origin of Product

United States

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